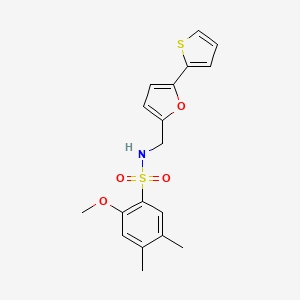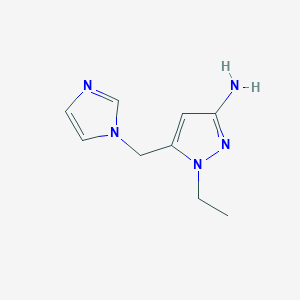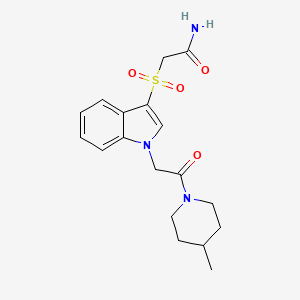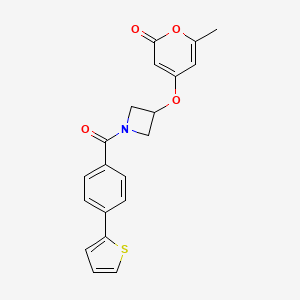
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID
Overview
Description
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is an organic compound belonging to the class of carboxylic acids. It features a carboxyl group (-COOH) attached to a 5-methylisochroman ring structure. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID can be synthesized through several methods:
Oxidation of 5-Methylisochroman: This method involves the oxidation of 5-methylisochroman using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
Hydrolysis of 5-Methylisochroman-1-carboxylate Esters: The ester derivatives of 5-methylisochroman-1-carboxylic acid can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Grignard Reagent Method: The reaction of a Grignard reagent with carbon dioxide followed by acidification can also produce 5-methylisochroman-1-carboxylic acid.
Industrial Production Methods
Industrial production of 5-methylisochroman-1-carboxylic acid typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction of 5-methylisochroman-1-carboxylic acid can yield alcohols or aldehydes.
Substitution: The carboxyl group can be substituted with other functional groups such as halides, amides, or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Major Products Formed
Oxidation: Formation of ketones or more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of acid chlorides, esters, or amides
Scientific Research Applications
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methylisochroman-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-3-methylisochroman-5-carboxylic acid
- (3S)-5-Hydroxy-8-methoxy-3-methylisochroman-1-one
- ®-8-Hydroxy-6-methoxy-3-methylisochroman-1-one
Uniqueness
5-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-CARBOXYLIC ACID is unique due to its specific ring structure and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-2-4-9-8(7)5-6-14-10(9)11(12)13/h2-4,10H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHHZPGKCVNMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC(C2=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2730330.png)

![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)
![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)

![5-chloro-2-{[1-(2-methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2730339.png)
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)




![2-[(2-Nitro-4-trifluoromethanesulfonylphenyl)sulfanyl]acetic acid](/img/structure/B2730347.png)

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
